1-(2-Amino-3-methylphenyl)ethanol
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Overview
Description
1-(2-Amino-3-methylphenyl)ethanol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitro-3-methylphenyl)ethanone using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches. For instance, the use of biocatalysts like Saccharomyces cerevisiae in natural deep eutectic solvents has been explored to achieve high enantioselectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-(2-Amino-3-methylphenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
1-(2-Amino-3-methylphenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(2-Amino-3-methylphenyl)ethanol can be compared with other similar compounds such as:
1-(3-Methylphenyl)ethanol: Lacks the amino group, resulting in different chemical properties and reactivity.
1-(2,4,6-Trimethylphenyl)ethanol: Contains additional methyl groups, affecting its steric and electronic properties.
2-Aminoethanol: A simpler structure with only an amino and hydroxyl group, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-amino-3-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMERCPVXXHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017839 |
Source
|
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196611-19-5 |
Source
|
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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